Primulasaponin

Descripción general

Descripción

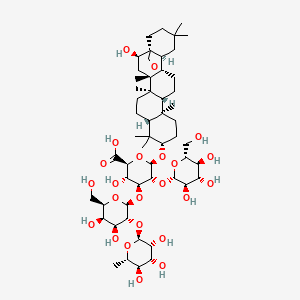

Primulasaponin is a triterpenoid saponin predominantly found in the roots of plants belonging to the Primulaceae family, such as Primula veris and Primula elatior . This compound is known for its medicinal properties, particularly its expectorant and anti-inflammatory effects . This compound is composed of a sugar chain attached to the aglycone protoprimulagenin A .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Primulasaponin can be extracted from the roots of Primula species using various solvents. The extraction process typically involves drying and grinding the roots, followed by solvent extraction using ethanol or methanol . The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound involves large-scale cultivation of Primula plants, followed by extraction and purification processes similar to those used in laboratory settings . Plant tissue culture techniques have also been explored as an alternative method for producing this compound, offering the advantage of consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

Primulasaponin undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation .

Common Reagents and Conditions

Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar components.

Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the aglycone part of this compound.

Glycosylation: Glycosylation reactions involve the addition of sugar moieties to the aglycone, typically using glycosyltransferase enzymes.

Major Products Formed

The major products formed from these reactions include protoprimulagenin A (the aglycone) and various sugar derivatives .

Aplicaciones Científicas De Investigación

Chemistry: Used as a model compound for studying glycosylation reactions and saponin biosynthesis.

Biology: Investigated for its role in plant defense mechanisms and its effects on cell membranes.

Medicine: Known for its expectorant, anti-inflammatory, and potential anticancer properties

Industry: Utilized in the formulation of pharmaceuticals and nutraceuticals due to its bioactive properties.

Mecanismo De Acción

The mechanism of action of primulasaponin involves its interaction with cell membranes, leading to increased permeability and subsequent biological effects . In the respiratory system, it stimulates the production of mucus, aiding in the expectoration of phlegm . Additionally, this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .

Comparación Con Compuestos Similares

Primulasaponin is similar to other triterpenoid saponins such as sakurasosaponin and priverosaponin B . it is unique in its specific sugar composition and its high concentration in certain Primula species . Other similar compounds include:

Sakurasosaponin: Found in various Primula species, known for its anti-inflammatory properties.

Priverosaponin B: Another triterpenoid saponin with expectorant properties, found in Primula veris.

This compound stands out due to its higher concentration in certain species and its unique sugar chain composition .

Actividad Biológica

Primulasaponins, particularly Primulasaponin I and II, are bioactive compounds derived from various species of the Primula genus, such as Primula vulgaris and Primula auriculata. These compounds exhibit a range of biological activities, including wound healing, antioxidant effects, and enzyme inhibition. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

Primulasaponins are triterpene saponins that have gained attention due to their diverse biological properties. They are primarily found in the roots and aerial parts of Primula species. Research has shown that these compounds play significant roles in traditional medicine and have potential therapeutic applications.

Wound Healing Activity

Recent studies have highlighted the wound healing properties of this compound I and its methyl ester. The butanol fraction from the roots of Primula vulgaris demonstrated significant wound healing activity through various mechanisms:

- Inhibition of Collagenase and Elastase : this compound I methyl ester showed inhibitory activities of 29.65% on collagenase and 38.92% on elastase in vitro, indicating its potential to enhance wound healing by preserving extracellular matrix integrity .

- In Vivo Studies : Linear incision and circular excision models were employed to assess the wound healing efficacy. The results confirmed that extracts containing this compound significantly accelerated wound closure compared to control groups .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated using various assays:

- DPPH and ABTS Scavenging Assays : Extracts from Primula species exhibited strong radical scavenging abilities, with polar solvent extracts showing superior antioxidant potential compared to nonpolar solvents .

- Mechanism of Action : The antioxidant properties are attributed to the ability of saponins to neutralize free radicals, thereby reducing oxidative stress in cells .

Enzyme Inhibition

Primulasaponins have demonstrated enzyme inhibitory effects which can be beneficial in various health applications:

- Enzyme Targets : In addition to collagenase and elastase, studies have indicated that Primulasaponins may inhibit other enzymes involved in inflammatory processes .

- Molecular Docking Studies : Structure-based molecular modeling has been used to elucidate the binding interactions between Primulasaponins and target enzymes, providing insights into their mechanisms of action .

Cytotoxic Activity

Research has also explored the cytotoxic effects of this compound isolated from other plant sources:

- Cytotoxicity Against Cancer Cells : Studies on the cytotoxic activity of this compound isolated from Jacquinia macrocarpa demonstrated significant effects against various cancer cell lines, suggesting potential as an anticancer agent .

- Mechanistic Insights : The cytotoxic effects may be linked to the induction of apoptosis in cancer cells, further supporting the therapeutic potential of these compounds .

Data Summary

Case Studies

- Wound Healing Efficacy : A study utilizing Primula vulgaris extracts demonstrated enhanced wound healing in animal models, correlating with increased collagen deposition and reduced inflammation markers.

- Antioxidant Potential : Extracts from Primula auriculata were shown to effectively scavenge free radicals in vitro, supporting traditional uses in folk medicine for treating oxidative stress-related conditions.

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-[[(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H88O23/c1-22-30(58)33(61)36(64)44(70-22)76-41-35(63)32(60)24(20-56)72-46(41)74-39-38(66)40(43(67)68)75-47(42(39)77-45-37(65)34(62)31(59)23(19-55)71-45)73-29-11-12-50(6)25(49(29,4)5)9-13-51(7)26(50)10-14-54-27-17-48(2,3)15-16-53(27,21-69-54)28(57)18-52(51,54)8/h22-42,44-47,55-66H,9-21H2,1-8H3,(H,67,68)/t22-,23+,24+,25-,26+,27+,28+,29-,30-,31+,32-,33+,34-,35-,36+,37+,38-,39-,40-,41+,42+,44-,45-,46-,47+,50-,51+,52-,53+,54-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUUSJCGJNQFPG-CBMAJASRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C)CO9)O)C)C)C)C(=O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@@]6([C@H]7CC[C@@]89[C@@H]1CC(CC[C@]1(CO8)[C@@H](C[C@]9([C@@]7(CC[C@H]6C5(C)C)C)C)O)(C)C)C)C(=O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H88O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678545 | |

| Record name | (3beta,13alpha,16alpha,17alpha)-16-Hydroxy-13,28-epoxyoleanan-3-yl 6-deoxy-alpha-L-mannopyranosyl-(1->2)-beta-D-galactopyranosyl-(1->3)-[beta-D-glucopyranosyl-(1->2)]-beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1105.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65312-86-9 | |

| Record name | Primulasaponin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65312-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3beta,13alpha,16alpha,17alpha)-16-Hydroxy-13,28-epoxyoleanan-3-yl 6-deoxy-alpha-L-mannopyranosyl-(1->2)-beta-D-galactopyranosyl-(1->3)-[beta-D-glucopyranosyl-(1->2)]-beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aglykon: Protoprimulagenin A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the potential therapeutic applications of Primulasaponin?

A1: this compound, particularly this compound I and its derivatives, have demonstrated promising wound healing properties. This effect is attributed to their ability to inhibit enzymes like collagenase and elastase, which are known to break down collagen and elastin, crucial components of the skin's extracellular matrix. []

Q2: In which plant species can this compound be found, and are there any particularly rich sources?

A2: While this compound is commonly associated with the Primula species, it's also been identified in the Jacquinia genus, specifically in the fruit shells of Jacquinia macrocarpa Cav. spp. pungens. [, ] This discovery broadens the potential sources for this bioactive compound. Interestingly, a study screening over 155 Primulaceae members identified Primula grandis L. as a remarkably rich source of this compound I, with concentrations reaching 15-20% in its roots, making it a promising candidate for further research and potential commercial applications. []

Q3: What is the mechanism of action of this compound in wound healing?

A3: Research suggests that this compound, particularly this compound I and its methyl ester derivative, exhibit wound healing properties through the inhibition of collagenase and elastase enzymes. [] These enzymes play a crucial role in the breakdown of collagen and elastin, vital structural proteins in the skin. By inhibiting these enzymes, this compound could help preserve the integrity of the extracellular matrix, promoting faster and more efficient wound healing.

Q4: What are the traditional medicinal uses of plants containing this compound?

A5: In Anatolian folk medicine, the leaves and roots of Primula vulgaris Huds. have been traditionally used to treat skin damage and inflammation. [] This traditional use aligns with the recent findings highlighting the wound healing properties of this compound, supporting the ethnopharmacological relevance of this plant.

Q5: Are there any analytical methods available to quantify Primulasaponins in plant extracts?

A6: Yes, High-Performance Liquid Chromatography (HPLC) coupled with various detectors has been successfully employed for the quantification of Primulasaponins in plant extracts. [] This method offers the sensitivity and specificity required to accurately determine the concentration of these bioactive compounds in complex plant matrices.

Q6: How does the structure of this compound relate to its biological activity?

A7: While specific structure-activity relationship (SAR) studies for Primulasaponins are limited in the provided research, it's known that even slight modifications, like the methylation of this compound I to its methyl ester form, can significantly influence its biological activity, including its inhibitory potency against collagenase and elastase. [] This highlights the importance of understanding the structural features responsible for this compound's bioactivity to guide the development of more potent and selective derivatives.

Q7: What is the historical context of this compound research?

A8: The study of saponins, including this compound, has a long history, with early research focusing on their soap-like properties and ability to cause hemolysis. [] Over time, the focus has shifted towards understanding their diverse biological activities and exploring their therapeutic potential in various areas, including wound healing and cancer treatment.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.